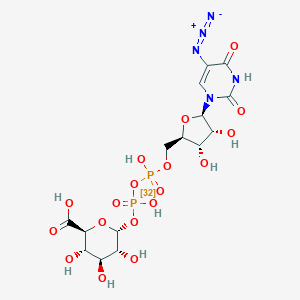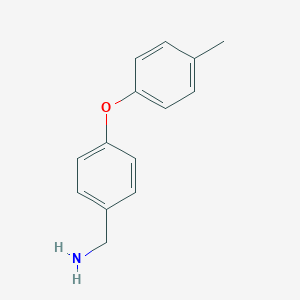
Sodium myristate
Overview
Description
Sodium Myristate is a sodium salt of myristic acid (tetradecanoic acid), which is a saturated medium-chain fatty acid . It is used in surfactant, colloidal, and hydrophobic/absorption chemistry involving molecules such as proteins .
Synthesis Analysis
Sodium Myristate can be synthesized from myristic acid. A study investigated the spectroscopic properties of synthesized sodium metal carboxylates of acetic acid and myristic acid using Atomic Absorption Spectroscopy (AAS), flame photometry, FTIR spectrophotometer, and UV-Visible spectrophotometry .Molecular Structure Analysis
Sodium Myristate has a molecular formula of C14H27NaO2 and a molecular weight of 250.35 g/mol .Chemical Reactions Analysis
Myristic acid is commonly added via a covalent linkage to the N-terminal glycine of many eukaryotic and viral proteins, a process called myristoylation . This process enables proteins to bind to cell membranes and facilitates protein-protein interactions .Physical And Chemical Properties Analysis
Sodium Myristate is a white solid . It is soluble in water and ethanol . It has a molecular weight of 250.35 g/mol .Scientific Research Applications
Surfactant Chemistry
Sodium myristate: is widely used in surfactant chemistry due to its ability to reduce surface tension between two liquids or a liquid and a solid. It functions as an effective surfactant because of its amphiphilic nature, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it valuable in the formulation of detergents, emulsifiers, and wetting agents .
Protein Myristoylation
In biochemistry, myristoylation refers to the covalent attachment of myristic acid to the N-terminal glycine of proteins. Sodium myristate serves as a source of myristic acid for this modification, which is crucial for protein-membrane interactions and protein-protein interactions within the cell. Myristoylation affects many cellular functions and has significant implications in health and disease .
Colloidal Chemistry
Sodium myristate plays a role in colloidal chemistry, where it can stabilize colloids by preventing the aggregation of particles. This is essential in the production of paints, inks, and cosmetics. Its ability to form micelles and vesicles is utilized in drug delivery systems to encapsulate and transport pharmaceutical compounds .
Hydrophobic Interaction Studies
The compound is used in the study of hydrophobic interactions, which are non-covalent associations between nonpolar molecules in aqueous solutions. These interactions are fundamental to understanding the behavior of biomolecules like proteins and lipids in cells. Sodium myristate’s hydrophobic tail allows researchers to investigate these interactions in a controlled environment .
Chromatographic Systems
In chromatography, sodium myristate can be used to modify the adsorption properties of stationary phases. This is particularly useful in affinity chromatography, where the compound can enhance the separation of proteins based on hydrophobic interactions. The competitive adsorption of proteins and surfactants like sodium myristate is a key area of research in this field .
Membrane Lipid Studies
Sodium myristate is instrumental in the study of membrane lipids and their interactions with proteins. It can mimic certain aspects of the lipid bilayer, allowing scientists to explore how proteins selectively bind to membrane lipids. This research has far-reaching implications for understanding cellular signaling and transport mechanisms .
Mechanism of Action
Target of Action
Sodium myristate, a salt derived from myristic acid, primarily targets proteins within cells . More specifically, it interacts with the N-terminal glycine of many eukaryotic and viral proteins . These proteins play crucial roles in various cellular functions and are key components of signaling pathways .
Mode of Action
The interaction of sodium myristate with its targets is facilitated through a process known as myristoylation . This involves the covalent linkage of myristic acid to the N-terminal glycine of proteins . Myristoylation enables proteins to bind to cell membranes, which is essential for proper protein localization and biological function .
Biochemical Pathways
Myristoylation affects many cellular functions and thus has implications in health and disease . It facilitates protein-protein interactions, which are critical for the regulation of various biochemical pathways . The exact pathways affected by sodium myristate can vary depending on the specific proteins being myristoylated .
Result of Action
The molecular and cellular effects of sodium myristate’s action are primarily due to its role in protein myristoylation . By enabling proteins to bind to cell membranes and facilitating protein-protein interactions, sodium myristate influences a variety of cellular functions and processes .
Future Directions
Research has shown that Sodium Myristate can induce mitochondrial fragmentation and cardiomyocyte hypertrophy . This establishes a novel connection between cardiomyocytes and lipotoxic stress, characterized by hypertrophy and fragmentation of the mitochondrial network, and an increase of the mitochondrial E3 ubiquitin ligase MUL1 . This could open up new avenues for research in understanding the role of Sodium Myristate in cardiovascular diseases .
properties
IUPAC Name |
sodium;tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQGWKYSEXPRGL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042455 | |
| Record name | Sodium myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Tetradecanoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium myristate | |
CAS RN |
822-12-8 | |
| Record name | Sodium myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium myristate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06BLC4V0IV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sodium myristate?
A1: Sodium myristate has a molecular formula of C14H27NaO2 and a molecular weight of 250.37 g/mol.
Q2: Is there spectroscopic data available to confirm the structure of sodium myristate?
A2: Yes, studies have used FTIR [, , , , ] and 1H NMR [, , , ] to confirm the structure of sodium myristate and its intermediates during synthesis. FTIR analysis identifies characteristic absorption bands for functional groups such as carboxylates (COO-).
Q3: What is the Krafft point of sodium myristate?
A3: The Krafft point of sodium myristate, the temperature at which it transitions from a cloudy suspension to a clear solution due to micelle formation, has been determined through electrical conductivity measurements []. This temperature is crucial for understanding its behavior in aqueous solutions at various temperatures.
Q4: How does sodium myristate interact with other molecules at interfaces?
A4: Sodium myristate, being a surfactant, exhibits significant surface activity. It tends to adsorb at interfaces, such as the air/water interface [, , ]. Its interactions with other molecules like proteins [, ] and polymers [, ] at these interfaces are crucial for understanding its potential applications.
Q5: Can sodium myristate be used to modify the properties of materials?
A5: Yes, sodium myristate has shown potential in modifying material properties. For example, it acts as a nucleating agent in polypropylene, improving clarity, cycle time, heat deflection temperature, and flexural modulus []. It has also been investigated for its ability to enhance the mechanical properties of melamine/formaldehyde resins [].
Q6: How does sodium myristate affect the crystallization behavior of other compounds?
A6: Research indicates that sodium myristate can influence the crystallization behavior of other compounds. Studies focusing on its impact on calcium carbonate precipitation [] showed that the addition of sodium myristate leads to significant changes in crystal morphology and size. This property is valuable for controlling the characteristics of precipitated materials.
Q7: Does sodium myristate have any applications in drug delivery?
A7: Sodium myristate is being explored for its potential in drug delivery systems. It serves as a component in microemulsions, which can enhance the solubility and bioavailability of poorly soluble drugs []. Its ability to form stable vesicles with arginine-based surfactants also makes it a promising candidate for encapsulating and delivering therapeutic agents [].
Q8: What is known about the stability of sodium myristate?
A8: The stability of sodium myristate can be influenced by factors like pH and temperature. It can undergo hydrolysis, especially at lower pH values []. Understanding its stability profile is crucial for its various applications, especially in formulations where long-term stability is desired.
Q9: Are there any specific formulations designed to improve the stability or bioavailability of sodium myristate?
A9: While specific formulations targeting sodium myristate's stability haven't been extensively discussed in the provided research, its use in microemulsions [] highlights a strategy to enhance its bioavailability. Encapsulation within vesicular structures [] also presents a promising avenue for improving stability and controlled release.
Q10: Does sodium myristate have any known antibacterial properties?
A11: Yes, research indicates that sodium myristate, particularly in cationic-rich vesicular systems, exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. This property suggests potential applications in developing antimicrobial formulations.
Q11: Is there any information available about the toxicity of sodium myristate?
A12: While generally considered safe for various applications, research highlights potential skin irritation caused by high concentrations of sodium myristate []. This finding emphasizes the importance of evaluating its safety profile for specific applications, especially those involving prolonged skin contact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

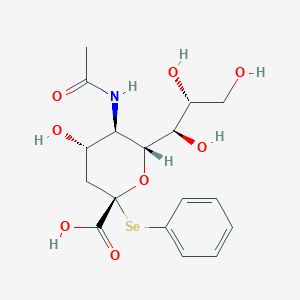

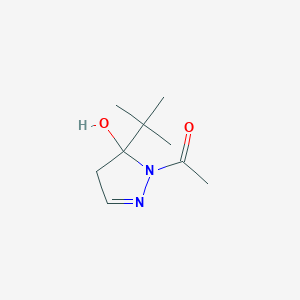


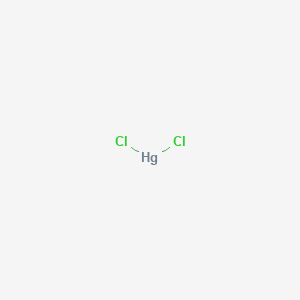
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)

